[(2S)-2-aminopropyl]dimethylamine
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Overview
Description
“[(2S)-2-aminopropyl]dimethylamine” is a high-quality reference standard . It is commonly used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .
Molecular Structure Analysis
The molecular structure of “[(2S)-2-aminopropyl]dimethylamine” is similar to that of dimethylamine . Dimethylamine has a molecular weight of 45.0837 and its IUPAC Standard InChI is InChI=1S/C2H7N/c1-3-2/h3H,1-2H3 .Chemical Reactions Analysis
Amines like “[(2S)-2-aminopropyl]dimethylamine” can undergo various chemical reactions. For instance, ammonia reacts with acids to produce ammonium ions . The overall reaction is substitution nucleophilic .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(2S)-2-aminopropyl]dimethylamine” are similar to those of dimethylamine. Dimethylamine is a colourless liquid with a fishy, ammoniacal odor . It has a density of 812 mg/mL and a boiling point of 132.1°C .Scientific Research Applications
Synthesis of Heterocycles and Acyclic Systems
“[(2S)-2-aminopropyl]dimethylamine” is a type of N,N-Dialkyl amide, which are common polar solvents used as multipurpose reagents in synthetic organic chemistry . They are versatile synthons that can be used in a variety of ways to generate different functional groups . This compound has been used in the synthesis of heterocycles and functionalization of acyclic systems .
Amination
N,N-Dialkyl amides have been used in amination, a process that introduces an amino group into a molecule . This process is crucial in the production of a wide range of chemicals, including pharmaceuticals, dyes, and polymers .
Formylation
Formylation is another important application of N,N-Dialkyl amides. This process involves the introduction of a formyl group into a molecule . Formyl groups are important in many biological processes and are found in many natural products .
Cyanation
N,N-Dialkyl amides have been used in cyanation, a process that introduces a cyano group into a molecule . Cyanation is a key step in the synthesis of many pharmaceuticals and agrochemicals .
Amidoalkylation
Amidoalkylation is a process that introduces an amidoalkyl group into a molecule . N,N-Dialkyl amides have been used in this process, which is important in the synthesis of many complex organic compounds .
Aminocarbonylation
Aminocarbonylation is a process that introduces an aminocarbonyl group into a molecule . N,N-Dialkyl amides have been used in this process, which is crucial in the synthesis of many pharmaceuticals and natural products .
These are just a few of the many applications of “[(2S)-2-aminopropyl]dimethylamine” in scientific research. It’s a versatile compound with a wide range of uses in synthetic organic chemistry .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds interact with various biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
It is likely that the compound interacts with its targets through a process of nucleophilic addition, similar to other amines . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
It is known that similar compounds can participate in various biochemical reactions, such as the formation of imines and enamines . These reactions can have downstream effects on various cellular processes.
Result of Action
Similar compounds are known to exert various effects at the molecular and cellular levels, potentially altering cellular functions and processes .
Action Environment
The action of [(2S)-2-aminopropyl]dimethylamine can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other conditions can affect the compound’s action, efficacy, and stability . .
properties
IUPAC Name |
(2S)-1-N,1-N-dimethylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQHLOZQFPWDCA-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70831-55-9 |
Source
|
Record name | [(2S)-2-aminopropyl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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